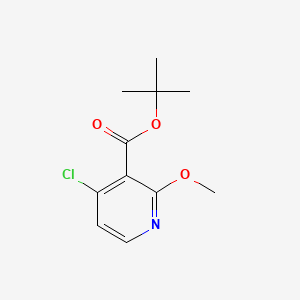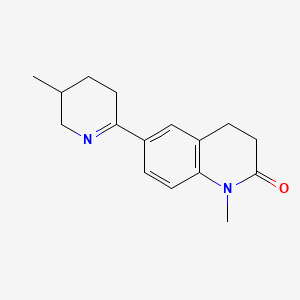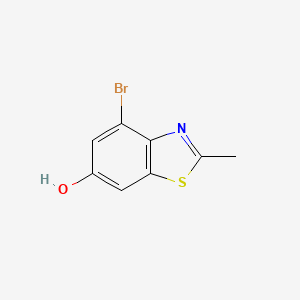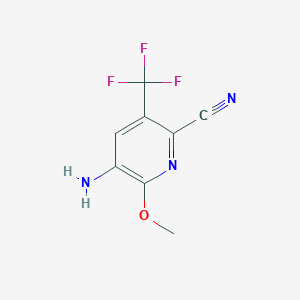
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines to form the tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tetrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.
Substitution: The phenyl groups and other substituents on the tetrazine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Mecanismo De Acción
The mechanism of action of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition and redox processes, which can modulate biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: A simpler tetrazine derivative with similar chemical properties.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(4H)-yl)ethanone: A closely related compound with a different alkyl substituent.
Tetrazine-based dyes: Compounds used in fluorescence imaging and other applications.
Uniqueness
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is unique due to its specific structural features, such as the propan-1-one substituent, which may confer distinct reactivity and properties compared to other tetrazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
861387-33-9 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20) |
Clave InChI |
WSUDOHGQNAWKGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)









![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)

![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
